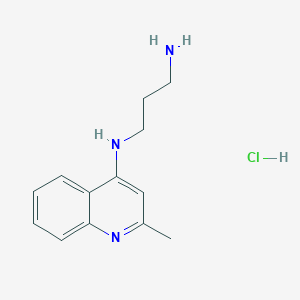

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride

Description

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride is a secondary amine hydrochloride derivative featuring a quinoline core substituted with a methyl group at the 2-position and a propane-1,3-diamine chain at the 4-position.

Properties

IUPAC Name |

N'-(2-methylquinolin-4-yl)propane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c1-10-9-13(15-8-4-7-14)11-5-2-3-6-12(11)16-10;/h2-3,5-6,9H,4,7-8,14H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDYUMFCFPFWKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride typically involves the sequential synthesis of quinoline, followed by chlorination and substitution reactions. The resulting amine is then reacted with different aryl isocyanates . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and monitoring the progress of the reaction using thin-layer chromatography (TLC) in ethyl acetate-petroleum ether mixtures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.

Medicine: Explored for its potential use in developing new therapeutic agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6, which are involved in inflammatory responses . The compound may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the propane-1,3-diamine backbone but differ in aromatic substituents, heterocyclic cores, or functional groups, leading to varied applications:

Comparative Analysis

Aromatic Core Modifications

- Quinoline vs. Pyrimidine (e.g., 6-methoxy derivative) and quinazoline cores (e.g., 6,7-dimethoxy derivative) are prevalent in kinase inhibitors, leveraging their hydrogen-bonding capacity for ATP-binding site interactions .

Substituent Effects

- Methyl (2-position): Enhances lipophilicity and metabolic stability in quinoline derivatives.

- Chloro (7-position) : Increases electrophilicity and binding affinity to hydrophobic enzyme pockets .

- Trifluoromethyl (7-position) : Improves bioavailability and resistance to oxidative metabolism .

- Methoxy (6-position) : Modulates electronic effects and solubility in pyrimidine-based compounds .

Yield and Purity

Research Findings and Trends

- Structure-Activity Relationships (SAR): The propane-1,3-diamine chain’s length and flexibility are crucial for bridging aromatic and target-binding regions. Electron-withdrawing groups (e.g., -CF₃, -Cl) on quinoline enhance target affinity but may reduce solubility .

- Emerging Applications :

Biological Activity

N1-(2-Methylquinolin-4-YL)propane-1,3-diamine hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological activity, and mechanisms of action based on diverse research findings.

1. Chemical Structure and Synthesis

This compound consists of a quinoline moiety linked to a propane-1,3-diamine backbone. The molecular formula is with a molecular weight of approximately 215.3 g/mol. The synthesis typically involves several steps:

- Formation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving 2-aminoaryl compounds.

- Attachment of the Propane-1,3-diamine Moiety : This is achieved via nucleophilic substitution reactions where the amine group reacts with appropriate electrophiles.

2. Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Compounds containing quinoline structures are often associated with antimicrobial properties. Preliminary studies indicate that N1-(2-Methylquinolin-4-YL)propane-1,3-diamine exhibits significant inhibitory effects against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | 15 | 32 µg/mL |

| S. aureus | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 64 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 5.4 |

| HeLa (Cervical Cancer) | 4.8 |

| A549 (Lung Cancer) | 6.2 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation markers in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- DNA Intercalation : Similar to other quinoline derivatives, it may intercalate into DNA, disrupting replication and transcription processes.

- Receptor Modulation : It could potentially modulate cellular receptors involved in signaling pathways related to cell growth and inflammation.

4. Case Studies

Several case studies have investigated the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the compound's efficacy against drug-resistant bacterial strains. Results indicated that it retained activity against strains resistant to conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Cancer Treatment

In vivo studies using murine models demonstrated that treatment with N1-(2-Methylquinolin-4-YL)propane-1,3-diamine resulted in significant tumor reduction compared to controls. Histological analysis revealed increased apoptosis in treated tumors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.